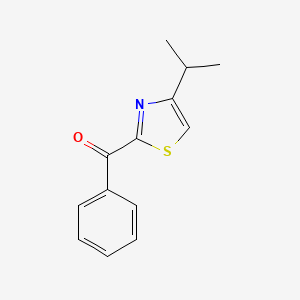

2-Benzoyl-4-(propan-2-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-propan-2-yl-1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-9(2)11-8-16-13(14-11)12(15)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPROSCCXGAYLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole

Classical Approaches for 1,3-Thiazole Core Construction

The foundational methods for thiazole (B1198619) synthesis have been well-established for over a century and remain highly relevant in contemporary organic synthesis.

The Hantzsch thiazole synthesis, first reported in 1887, is the most prominent and widely used method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.govresearchgate.net For the synthesis of 2-benzoyl-4-(propan-2-yl)-1,3-thiazole, this would involve the reaction between thiobenzamide (B147508) and an appropriately substituted α-haloketone, namely 1-halo-3-methyl-2-butanone.

The general mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

The key precursors for this synthesis are thiobenzamide and 1-bromo-3-methyl-2-butanone. Thiobenzamide can be synthesized from benzaldehyde or benzonitrile through various thionation methods, such as reaction with Lawesson's reagent or phosphorus pentasulfide. thieme-connect.degoogle.com 1-Bromo-3-methyl-2-butanone can be prepared by the bromination of 3-methyl-2-butanone. orgsyn.org The reaction is typically carried out in a suitable solvent like ethanol or a mixture of ethanol and water.

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | Thiobenzamide | 1-Bromo-3-methyl-2-butanone | Ethanol, Reflux | This compound |

This table is interactive. Click on the headers to sort.

The Hantzsch synthesis is versatile, and variations in the starting materials allow for the preparation of a wide range of substituted thiazoles.

While the Hantzsch synthesis is the most direct route, other classical methods for thiazole synthesis exist, though they may be less suitable for the specific substitution pattern of this compound.

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using reagents like phosphorus pentasulfide or sulfuric acid. kuey.netfigshare.com To apply this to the target molecule, one would need to start with an N-benzoyl derivative of an aminoketone. This method is more commonly used for the synthesis of oxazoles and requires harsher conditions than the Hantzsch synthesis.

The Cook-Heilbron synthesis is another classical method that typically yields 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. nih.govwikipedia.org This method is not directly applicable for the synthesis of 2,4-disubstituted thiazoles without an amino group at the 5-position.

Modern Synthetic Strategies for this compound

Contemporary synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of functionalized thiazoles, often with improved efficiency, selectivity, and environmental compatibility.

Transition-metal catalysis provides powerful tools for the late-stage functionalization of heterocyclic rings. For the synthesis of this compound, a pre-formed 4-(propan-2-yl)-1,3-thiazole could be subjected to a palladium- or rhodium-catalyzed C-H activation and subsequent benzoylation at the C2 position. acs.orgnih.gov

Alternatively, a 2-halo-4-(propan-2-yl)-1,3-thiazole could undergo a palladium-catalyzed cross-coupling reaction with a benzoylating agent, such as benzoyl chloride or a benzoyl organometallic reagent. Ligand-free palladium-catalyzed direct arylation of thiazoles has also been reported, which could be adapted for benzoylation. organic-chemistry.org These methods offer high functional group tolerance and regioselectivity.

| Catalyst System | Substrate | Reagent | Conditions | Product |

| Pd(OAc)₂/Ligand | 4-(propan-2-yl)-1,3-thiazole | Benzoylating agent | Heat | This compound |

| [RhCp*Cl₂]₂ | 4-(propan-2-yl)-1,3-thiazole | Benzoyl peroxide | Oxidant, Heat | This compound |

This table is interactive. Click on the headers to sort.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govrsc.org Several MCRs have been developed for the one-pot synthesis of substituted thiazoles.

A potential MCR approach for this compound could involve the reaction of an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a catalyst. nih.gov For the target molecule, a one-pot reaction of benzaldehyde, a source of the isopropyl group, and a thioamide precursor could be envisioned. A reported four-component reaction for the synthesis of polysubstituted thiazoles involves ketones, aldehydes, an ammonium salt, and elemental sulfur. nih.gov

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. researchgate.net Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govconsensus.app

The Hantzsch thiazole synthesis and various multicomponent reactions for thiazole synthesis have been successfully adapted to microwave conditions. bepls.comnih.gov These methods often utilize greener solvents such as water, ethanol, or deep eutectic solvents, or are performed under solvent-free conditions, further enhancing their environmental credentials. mdpi.comufms.br

| Method | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| Hantzsch Dihydropyridine Synthesis | 12 hours | Low | 4 minutes | Equal or slightly higher | nih.gov |

| Hantzsch Thiazole Synthesis | 8 hours | Lower | < 30 minutes | 89-95% | nih.gov |

| One-pot Thiazole Synthesis | 4 hours | Moderate | 10 minutes | 71-80% | nih.gov |

This table is interactive. Click on the headers to sort.

These green chemistry approaches not only improve the efficiency of the synthesis but also align with the principles of sustainable chemistry by reducing energy consumption and waste generation.

Regioselective Functionalization Strategies for the 1,3-Thiazole Ring toward this compound

The construction of the substituted thiazole core is often achieved through the renowned Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. By carefully selecting the appropriate precursors, the desired substituents can be precisely installed on the thiazole ring.

The introduction of the benzoyl group at the C2 position of the thiazole ring can be effectively achieved by utilizing a benzoyl-containing thioamide precursor in a Hantzsch-type synthesis. Benzoylthioamide serves as a key building block, providing the necessary structural motif for the C2-benzoylation.

The synthesis of the target molecule can be envisioned through the reaction of benzoylthioamide with an appropriate α-haloketone bearing the propan-2-yl group. The general reaction scheme is depicted below:

Reaction Scheme for the Synthesis of this compound via Hantzsch Synthesis

| Reactant 1 | Reactant 2 | Product |

| Benzoylthioamide | 1-Bromo-3-methyl-2-butanone | This compound |

This table illustrates the key reactants in the proposed Hantzsch synthesis for the target compound.

While the direct synthesis of benzoylthioamide is a crucial preceding step, literature suggests its utility as a precursor in heterocyclic synthesis.

An alternative, though potentially less direct, approach for introducing the benzoyl group at the C2 position of a pre-formed 4-(propan-2-yl)-1,3-thiazole would be through a Friedel-Crafts acylation reaction. However, the feasibility of this reaction on the electron-deficient thiazole ring can be challenging and may require specific catalysts and reaction conditions to achieve the desired regioselectivity without unwanted side reactions. The general principle of Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride.

Another modern approach for C2-functionalization of thiazoles involves transition metal-catalyzed C-H activation. This method offers a direct way to form carbon-carbon bonds at the C2 position of the thiazole ring. While this is a powerful tool for the synthesis of various substituted thiazoles, specific protocols for the C2-benzoylation of 4-isopropylthiazole would require further investigation and development.

The propan-2-yl group at the C4 position of the thiazole ring is typically introduced by using an α-haloketone precursor that contains the isopropyl moiety. For the synthesis of this compound via the Hantzsch reaction, the key α-haloketone is 1-bromo-3-methyl-2-butanone.

The synthesis of 1-bromo-3-methyl-2-butanone can be achieved through the direct bromination of 3-methyl-2-butanone. The reaction is typically carried out in a suitable solvent like methanol at low temperatures to control the regioselectivity and minimize the formation of byproducts.

A detailed procedure for the synthesis of 1-bromo-3-methyl-2-butanone involves the slow addition of bromine to a cooled solution of 3-methyl-2-butanone in anhydrous methanol. orgsyn.org The reaction temperature is carefully maintained to prevent the formation of the isomeric 3-bromo-3-methyl-2-butanone. orgsyn.org After the reaction is complete, the product is isolated by extraction and purified by distillation under reduced pressure. orgsyn.org

Key Parameters for the Synthesis of 1-Bromo-3-methyl-2-butanone

| Parameter | Condition |

| Starting Material | 3-Methyl-2-butanone |

| Brominating Agent | Bromine |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | 0–10 °C |

| Purification Method | Distillation under reduced pressure |

This interactive table summarizes the critical conditions for the synthesis of the key precursor, 1-bromo-3-methyl-2-butanone.

Advanced Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is a critical step to ensure high purity, which is essential for its subsequent use and characterization. Standard purification techniques such as column chromatography and recrystallization are commonly employed for thiazole derivatives.

Column Chromatography:

Column chromatography is a versatile technique for separating the target compound from unreacted starting materials, reagents, and byproducts. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. The polarity of the eluent is gradually increased to elute compounds with different polarities. For a benzoyl-substituted thiazole, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For a compound like this compound, which contains an aromatic ketone moiety, a range of solvents can be considered. Common recrystallization solvents for aromatic ketones include ethanol, methanol, toluene, and mixtures such as ethanol/water or dichloromethane/hexanes. The choice of solvent will depend on the specific solubility profile of the compound.

Advanced Purification Techniques:

In cases where isomeric impurities are present or when very high purity is required, more advanced purification techniques may be necessary. Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over traditional liquid chromatography in terms of speed, efficiency, and reduced solvent consumption. It has been successfully applied to the purification of complex mixtures, including those containing regioisomers.

The development of an effective purification protocol would involve initial screening of various chromatographic conditions and recrystallization solvents to identify the optimal method for isolating this compound in high purity.

Reaction Mechanisms and Chemical Reactivity of 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole

Mechanistic Pathways of 1,3-Thiazole Ring Formation Relevant to the Compound

The synthesis of the 2,4-disubstituted thiazole (B1198619) core of 2-benzoyl-4-(propan-2-yl)-1,3-thiazole is most classically achieved through the Hantzsch thiazole synthesis. nih.govbepls.com This method remains one of the most important and widely utilized routes for creating the thiazole ring structure due to its reliability and versatility. nih.govresearchgate.net

The Hantzsch synthesis involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. mdpi.com For the specific synthesis of this compound, the reaction would proceed between thiobenzamide (B147508) (providing the C2-benzoyl moiety) and an appropriate α-haloketone bearing the propan-2-yl group, such as 1-chloro-3-methyl-2-butanone.

The mechanism consists of several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the halide ion. mdpi.com

Intermediate Formation: This initial step forms an imino thioether intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide moiety attacks the carbonyl carbon of the original ketone.

Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring. youtube.com

The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

Table 1: Key Steps in the Hantzsch Synthesis of this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of thiobenzamide sulfur on the α-carbon of 1-chloro-3-methyl-2-butanone. | S-alkylated thioamide salt |

| 2 | Intramolecular cyclization via nitrogen attack on the ketone carbonyl. | Hydroxythiazoline derivative |

| 3 | Acid-catalyzed dehydration. | Thiazolium cation |

| 4 | Deprotonation to yield the final aromatic product. | This compound |

Electrophilic Aromatic Substitution Reactions on the 1,3-Thiazole Core

The 1,3-thiazole ring is an aromatic system characterized by significant pi-electron delocalization. wikipedia.org Its reactivity in electrophilic aromatic substitution (EAS) is governed by the electron density at different positions of the ring. Calculated π-electron densities indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com The C4 position is the next most favorable site, while the C2 position is electron-deficient and generally unreactive toward electrophiles. chemicalbook.com

In this compound, the C4 position is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. The benzoyl group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack, while the propan-2-yl group at C4 is weakly electron-donating, slightly activating the ring. The directing effect of the ring heteroatoms, favoring the C5 position, is the dominant factor. numberanalytics.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions at the C5 Position

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-Benzoyl-5-bromo-4-(propan-2-yl)-1,3-thiazole |

| Nitration | HNO₃ / H₂SO₄ | 2-Benzoyl-5-nitro-4-(propan-2-yl)-1,3-thiazole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (5-Acyl-4-(propan-2-yl)-1,3-thiazol-2-yl)(phenyl)methanone |

Nucleophilic Attack and Addition Reactions on the Compound

The structure of this compound presents two primary sites for nucleophilic attack: the C2 position of the thiazole ring and the carbonyl carbon of the benzoyl group. chemicalbook.com

The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com However, in this compound, the most accessible electrophilic site for nucleophiles is the carbonyl carbon of the benzoyl substituent. This carbon is highly polarized and readily undergoes nucleophilic addition reactions, which is a characteristic reactivity of ketones.

A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which, upon workup, yields a tertiary alcohol.

Table 3: Nucleophilic Addition to the Benzoyl Carbonyl Group

| Nucleophile/Reagent | Reaction Type | Product after Workup |

|---|---|---|

| Organomagnesium Halides (R-MgX, Grignard Reagents) | Grignard Reaction | (Alkyl/Aryl)(phenyl)(4-(propan-2-yl)-1,3-thiazol-2-yl)methanol |

| Organolithium Compounds (R-Li) | Organolithium Addition | (Alkyl/Aryl)(phenyl)(4-(propan-2-yl)-1,3-thiazol-2-yl)methanol |

| Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Reduction | Phenyl(4-(propan-2-yl)-1,3-thiazol-2-yl)methanol |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin Formation | 2-Hydroxy-2-phenyl-2-(4-(propan-2-yl)-1,3-thiazol-2-yl)acetonitrile |

Oxidative and Reductive Transformations of this compound

The compound can undergo various oxidative and reductive transformations targeting the thiazole ring or the benzoyl substituent.

Oxidative Reactions Oxidation can occur at either the nitrogen or sulfur atom of the thiazole ring. Oxidation at the nitrogen atom with reagents like m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides or sulfones. wikipedia.org Stronger oxidizing agents can lead to the cleavage of the thiazole ring. rsc.org

Table 4: Oxidative Transformations

| Reagent | Site of Oxidation | Product Class |

|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Ring Nitrogen | Thiazole N-oxide |

| Potassium permanganate (B83412) (KMnO₄) under specific conditions | Ring Sulfur | Thiazoline 1,1-dioxide (potentially with ring opening) rsc.org |

| Peracetic acid | Ring Sulfur | Sulfonic acids (via ring opening) rsc.org |

Reductive Reactions Reduction reactions primarily target the benzoyl group's carbonyl. The thiazole ring itself is relatively stable towards many reducing conditions, such as catalytic hydrogenation. pharmaguideline.com However, harsh conditions like Raney nickel can cause desulfurization and degradation of the ring. pharmaguideline.com

Table 5: Reductive Transformations

| Reagent / Condition | Site of Reduction | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Carbonyl group | Phenyl(4-(propan-2-yl)-1,3-thiazol-2-yl)methanol |

| Zinc amalgam / HCl (Clemmensen Reduction) | Carbonyl group | 2-Benzyl-4-(propan-2-yl)-1,3-thiazole |

| Hydrazine / KOH (Wolff-Kishner Reduction) | Carbonyl group | 2-Benzyl-4-(propan-2-yl)-1,3-thiazole |

| Raney Nickel | Thiazole ring | Ring cleavage and desulfurization products pharmaguideline.com |

Transformations Involving the Benzoyl and Propan-2-yl Substituents

Beyond simple addition and redox reactions, the substituents offer further synthetic handles.

Reactions of the Benzoyl Group The carbonyl functionality of the benzoyl group is a versatile site for various chemical transformations beyond the nucleophilic additions discussed previously. These reactions are standard for ketones and allow for significant structural modification.

Table 6: Further Transformations of the Benzoyl Substituent

| Reaction | Reagents | Product Type |

|---|---|---|

| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Alkene |

| Oxime Formation | Hydroxylamine (NH₂OH) | Ketoxime |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone |

Reactions of the Propan-2-yl Group The propan-2-yl (isopropyl) group is a saturated alkyl substituent and is generally unreactive under most conditions that would transform the benzoyl group or the thiazole ring. It does not typically participate in the common reactions discussed, serving primarily to influence the steric and electronic properties of the molecule. Under harsh free-radical conditions, halogenation at the tertiary carbon could be possible, but such reactions would likely lack selectivity.

Structure Activity Relationship Sar Investigations of 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole and Its Analogs

Systematic Modification of the Benzoyl Moiety and its Influence on Molecular Recognition

The benzoyl group at the 2-position of the thiazole (B1198619) ring is a critical component for the biological activity of this class of compounds. Research into analogous systems, such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), reveals that modifications to this phenyl ring can significantly impact potency. analis.com.mynih.gov The electronic and steric properties of substituents on the benzoyl ring are pivotal for interaction with biological targets.

Key findings from SAR studies on the benzoyl moiety of related aryl-thiazole analogs include:

Substitution Pattern: The placement of substituents on the benzoyl ring is crucial. In many analogous series, specific substitution patterns, such as methoxy (B1213986) groups at the 3, 4, and 5 positions, are found to be optimal for activity.

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) groups can enhance activity. nih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (e.g., -F, -Cl) can also lead to potent compounds, suggesting that the ideal electronic nature is target-dependent. nih.govmdpi.com For instance, studies on some thiazole derivatives have shown that a nitro group or a fluorine atom at the para-position of a phenyl ring can result in significant antimicrobial activity. mdpi.com

Linker Modification: The carbonyl group of the benzoyl moiety acts as a linker. Modifying this linker, for example, by reducing it to a secondary alcohol or converting it to an alkene, has been explored to alter the compound's conformational flexibility and metabolic stability. nih.gov Research has shown that replacing the carbonyl linker can lead to a significant loss of potency, indicating its importance as a hydrogen bond acceptor or for maintaining the optimal orientation of the aryl rings. analis.com.my

The table below summarizes the effects of modifying the benzoyl "C" ring in a series of related methoxybenzoyl-aryl-thiazole anticancer agents targeting tubulin. analis.com.my

| Compound ID | "C" Ring Substitution | IC₅₀ (µM) against OVCAR-8 Cells | IC₅₀ (µM) against NCI/ADR-RES Cells |

| 1a | 3,4,5-trimethoxybenzoyl | 0.003 | 0.004 |

| 1b | 4-methoxybenzoyl | 0.005 | 0.006 |

| 1c | 3,4-dimethoxybenzoyl | 0.006 | 0.007 |

| 1d | 2,4-dimethoxybenzoyl | 0.030 | 0.036 |

| 1e | 3-methoxybenzoyl | 0.021 | 0.027 |

| 1f | Unsubstituted benzoyl | 0.035 | 0.038 |

| 1g | 4-chlorobenzoyl | 0.015 | 0.019 |

| 1h | 4-nitrobenzoyl | 0.011 | 0.012 |

Data sourced from studies on 4-substituted methoxybenzoyl-aryl-thiazoles. analis.com.my

Exploration of the Propan-2-yl Group's Conformational and Steric Effects on Biological Interactions

The propan-2-yl (isopropyl) group at the 4-position of the thiazole ring plays a significant role in defining the steric profile of the molecule and influencing its binding to target proteins. While direct studies on the conformational effects of the isopropyl group in 2-benzoyl-4-(propan-2-yl)-1,3-thiazole are not extensively detailed in the literature, its contribution can be inferred from general SAR principles.

Steric Bulk: The isopropyl group is a moderately bulky, lipophilic substituent. This bulk can be crucial for achieving selective binding by fitting into a specific hydrophobic pocket within a receptor or enzyme active site. The size and shape of this substituent can dictate whether the molecule binds effectively.

Conformational Anchor: The presence of the alkyl group at C4 can influence the relative orientation of the 2-benzoyl group. It may restrict the rotation around the bond connecting the thiazole and benzoyl moieties, locking the molecule into a biologically active conformation.

In broader studies of 2,4-disubstituted thiazoles, the nature of the substituent at the C4 position is often varied to optimize activity. Replacing the isopropyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl, phenyl) groups can lead to dramatic changes in biological potency, highlighting the importance of steric and electronic factors at this position. nih.govnih.gov

Thiazole Ring System Modifications and Their SAR Implications

The 1,3-thiazole ring is a common scaffold in medicinal chemistry, valued for its electronic properties and ability to participate in various non-covalent interactions. nih.govpharmaguideline.com Modifications to this core structure are a key strategy in SAR investigations.

Bioisosteric Replacement: The thiazole ring can be replaced with other five-membered heterocycles like oxazole, thiophene (B33073), furan, or pyrazole (B372694) to probe the importance of the nitrogen and sulfur atoms. analis.com.my Studies on analogous anticancer agents showed that replacing the thiazole ring with pyridine, furan, or thiophene maintained high potency, while replacement with pyrimidine, oxazole, or phenyl rings led to a significant decrease in activity. analis.com.my This suggests that the specific arrangement of heteroatoms and the electronic nature of the ring are finely tuned for biological activity.

Substitution at C5: The C5 position of the thiazole ring is another site for modification. Adding substituents at this position can influence the electronic properties of the ring and provide additional points of interaction with a biological target. analis.com.my

General Reactivity: The thiazole ring's reactivity is influenced by its substituents. The C2 position is the most electron-deficient, while the C5 position is relatively electron-rich, guiding substitution reactions. pharmaguideline.com

The following table shows the impact of replacing the thiazole "B" ring with other heterocycles in a series of anticancer compounds. analis.com.my

| Compound ID | "B" Ring | IC₅₀ (nM) against PC-3 Cells |

| 1 | Thiazole | 13 |

| 9a | Phenyl | 100-300 |

| 9b | Pyrimidine | 3700-8300 |

| 9c | Pyridine | 12 |

| 9d | Furan | 35 |

| 9e | Thiophene | 20 |

| 9f | Pyrazole | 100-300 |

Data sourced from studies on 4-substituted methoxybenzoyl-aryl-thiazoles. analis.com.my

Positional Isomerism and Stereochemical Effects on Biological Activity

Positional isomerism and stereochemistry are fundamental concepts in determining the biological activity of chiral molecules.

Positional Isomerism: The arrangement of the benzoyl and propan-2-yl groups on the thiazole ring is critical. Moving the substituents to other positions, for example, to create 2-benzoyl-5-(propan-2-yl)-1,3-thiazole or 4-benzoyl-2-(propan-2-yl)-1,3-thiazole, would result in positional isomers. These isomers would have different electronic distributions and three-dimensional shapes, almost certainly leading to different biological activities. For instance, in other heterocyclic systems, it has been demonstrated that a linear attachment of a substituent can be more potent than an angular one. The relative positioning of functional groups dictates the geometry of interaction with a biological target, and even subtle changes can lead to a complete loss of activity.

Stereochemical Effects: The parent compound, this compound, is achiral and does not have stereoisomers. However, if chiral centers were introduced into its analogs, for instance, by modifying the benzoyl or isopropyl groups with chiral substituents, then stereochemistry would become a critical factor. It is a well-established principle that different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic fates. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Computational and Theoretical Studies of 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole

Quantum Chemical Analysis (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic characteristics of heterocyclic compounds. bohrium.comresearchgate.net These approaches model the electron distribution within a molecule to predict its geometry, energy levels, and various spectroscopic properties. For 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), would be utilized to optimize the molecular geometry and compute its electronic properties in the gas phase or in different solvents. researchgate.netresearchgate.net

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. wikipedia.org Its aromaticity stems from the delocalization of six π-electrons over the ring system, which imparts significant stability. Thiazoles are considered to have a degree of aromaticity greater than the corresponding oxazoles. wikipedia.org This aromatic character is a key feature of the electronic structure of this compound. The benzoyl and propan-2-yl substituents on the thiazole (B1198619) ring can influence the electron density distribution and, consequently, its chemical reactivity. Theoretical calculations can quantify this aromaticity through various indices and analyze the electron delocalization patterns.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. bohrium.comirjweb.com

For thiazole derivatives, the distribution of HOMO and LUMO orbitals often indicates the likely sites for electrophilic and nucleophilic attack. irjweb.com In this compound, the HOMO is expected to be localized over the electron-rich regions of the molecule, while the LUMO would be concentrated on the electron-deficient sites. A molecular electrostatic potential (MEP) map can visually represent the charge distribution, identifying regions with positive (electrophilic) and negative (nucleophilic) potential. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Data for Thiazole Derivatives

| Parameter | Typical Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and stability |

Note: The values in this table are illustrative for thiazole derivatives and not specific to this compound, as specific computational data for this compound is not available.

Tautomerism, the interconversion of structural isomers, is a possibility in heterocyclic compounds. For molecules containing imine and amine functionalities, keto-enol or imine-enamine tautomerism can occur. nih.gov While this compound itself is not expected to exhibit significant tautomerism in its ground state, theoretical studies can explore the relative energies of potential tautomeric forms to assess their stability and potential for interconversion under different conditions.

Molecular Modeling and Docking Studies for Theoretical Target Identification

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (receptor), typically a protein or enzyme. nih.govnih.gov These studies are fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Molecular docking simulations place the ligand into the binding site of a receptor and predict the preferred binding orientation and affinity. researchgate.net The process involves preparing the 3D structures of both the ligand and the receptor. The structure of the ligand can be optimized using quantum chemical methods as described above. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking algorithms then explore various possible conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity. This allows for the prediction of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For this compound, docking studies could be performed against a panel of potential cancer-related targets, such as kinases or tubulin, to identify those with the highest predicted binding affinity. nih.govnih.gov

Following the prediction of a binding pose, a detailed analysis of the binding site is conducted. This involves identifying the specific amino acid residues of the receptor that are involved in the interaction with the ligand. researchgate.net Understanding these interactions is crucial for explaining the observed biological activity and for designing more potent and selective analogs.

The energetics of the binding process can be estimated through the docking score, which is often expressed in terms of binding energy (e.g., in kcal/mol). nih.gov Lower binding energies generally indicate a more stable ligand-receptor complex. These computational predictions of binding affinity can then be used to prioritize compounds for experimental testing.

Table 2: Common Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, revealing the preferred spatial arrangements of its constituent groups and the dynamics of transitions between different conformations. The flexibility of the molecule is primarily centered around the single bonds connecting the benzoyl and isopropyl groups to the thiazole core.

The conformational behavior is crucial as it can influence the molecule's interaction with biological targets or its crystal packing. An MD simulation tracks the trajectory of atoms by iteratively solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field. Through these simulations, it is possible to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.govnih.gov

For instance, the simulation could quantify the torsional strain associated with the rotation of the phenyl ring relative to the thiazole ring. The planarity or non-planarity of the benzoyl-thiazole system is a key determinant of its electronic and steric properties. The results of such simulations are often visualized through plots of dihedral angle distributions and potential energy maps.

Interactive Table: Hypothetical Dihedral Angle Analysis from MD Simulation

This table represents the type of data that would be generated from an MD simulation to analyze the conformational preferences around the key rotatable bonds of the molecule. The values are illustrative.

| Rotatable Bond | Dihedral Angle (τ) | Most Populated Angle (°) | Energy Barrier (kJ/mol) |

| Thiazole-Carbonyl (C2-C=O) | τ1 | ± 30° | ~15 |

| Carbonyl-Phenyl (C=O-C_phenyl) | τ2 | ± 25° | ~12 |

| Thiazole-Isopropyl (C4-CH) | τ3 | 60°, 180°, -60° | ~8 |

Reactivity and Selectivity Prediction (Fukui Functions, Electrostatic Potential Mapping)

Computational quantum chemistry provides powerful tools to predict the reactivity and selectivity of molecules. For this compound, methods like Fukui function analysis and electrostatic potential mapping can identify which parts of the molecule are most likely to participate in chemical reactions.

Fukui Functions

The Fukui function, derived from conceptual Density Functional Theory (DFT), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net It measures the change in electron density at a particular point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

ƒ0(r) : Predicts the site for a radical attack .

For thiazole and its derivatives, studies have shown that the reactivity pattern is highly dependent on the nature and position of substituents. researchgate.net In the case of this compound, the nitrogen and sulfur atoms of the thiazole ring, the carbon atoms of the ring, and the carbonyl oxygen are all potential sites of interaction. The Fukui functions would quantify the reactivity of each of these sites. For example, calculations on similar thiazole systems suggest that the nitrogen atom is often a primary site for interaction with electrophiles. researchgate.net The presence of the electron-withdrawing benzoyl group at the C2 position and the electron-donating isopropyl group at the C4 position would modulate the electron density and thus the reactivity of the entire ring system.

Interactive Table: Predicted Reactive Sites based on Fukui Functions

This table summarizes the likely reactive sites on the molecule for different types of chemical attack, based on general principles observed in studies of other thiazole derivatives. researchgate.netresearchgate.net

| Atom/Site | Predicted Attack Type | Fukui Index | Rationale |

| N3 (Thiazole Nitrogen) | Electrophilic Attack | High ƒ- | Lone pair of electrons makes it a Lewis basic site. |

| C5 (Thiazole Carbon) | Electrophilic Attack | Moderate ƒ- | Can be susceptible to electrophilic substitution, a common reaction in thiazoles. researchgate.net |

| C=O (Carbonyl Carbon) | Nucleophilic Attack | High ƒ+ | The carbon is electron-deficient due to the electronegative oxygen. |

| C=O (Carbonyl Oxygen) | Electrophilic Attack | High ƒ- | High electron density from lone pairs makes it a target for electrophiles/protons. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a simple and intuitive way to predict chemical reactivity. The map is color-coded:

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or neutral potential.

For this compound, the MEP map would be expected to show a deep red region around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pairs. researchgate.net The nitrogen atom of the thiazole ring would also exhibit a region of negative potential, making it a likely site for hydrogen bonding or coordination to electrophiles. semanticscholar.org Conversely, a blue or electron-deficient region would be anticipated around the carbonyl carbon atom, marking it as the primary site for nucleophilic attack. The hydrogen atoms of the aromatic and isopropyl groups would likely show mildly positive potential. Such maps are invaluable for understanding non-covalent interactions and predicting how the molecule will orient itself when approaching another reactant. researchgate.net

Biochemical and Cellular Mechanism of Action Studies of 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole

Enzyme Modulation and Inhibition Mechanisms

The 1,3-thiazole nucleus is a common feature in a variety of enzyme inhibitors. nih.gov Structurally related compounds have demonstrated inhibitory activity against several key enzymes, suggesting that 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole could potentially exhibit similar properties.

Key enzymatic targets for thiazole (B1198619) derivatives include:

Cholinesterases: A significant number of thiazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. dergipark.org.tr For instance, a series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives showed potent and selective inhibition of AChE over BChE. mdpi.com The most active of these compounds demonstrated inhibitory activity comparable to the standard drug donepezil. mdpi.com

Fungal Lanosterol (B1674476) C14α-demethylase (CYP51): Certain 2,4-disubstituted-1,3-thiazole derivatives have shown potent anti-Candida activity. nih.gov Molecular docking studies suggest these compounds may act as non-competitive inhibitors of lanosterol C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This inhibition disrupts membrane integrity, leading to a fungistatic effect. nih.gov

Kinesin HSET (KIFC1): A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was identified as a potent, ATP-competitive inhibitor of the mitotic kinesin HSET. nih.gov This protein is crucial for the survival of cancer cells with amplified centrosomes, making its inhibition a targeted anticancer strategy. nih.gov

α-Glucosidase: This enzyme is a target for managing diabetes mellitus. Novel synthesized acetamides containing a benzoyl group and a thiazine (B8601807) ring (structurally related to thiazole) have emerged as potent inhibitors of α-glucosidase, with activity surpassing that of the standard drug, acarbose. mdpi.com

Table 1: Enzyme Inhibition by Various Thiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole Analogs | Acetylcholinesterase (AChE) | 0.028 µM - 0.147 µM | mdpi.com |

| 2,4-Disubstituted Thiazoles | Lanosterol C14α-demethylase | Not specified (MIC values reported) | nih.gov |

| 2-Amido-Thiazole Carboxylates | Kinesin HSET (KIFC1) | Nanomolar range | nih.gov |

| Benzoyl-Thiazine Acetamides | α-Glucosidase | 18.25 µM - 35.14 µM | mdpi.com |

Receptor Binding and Modulation Pathways

Thiazole derivatives have been shown to interact with various cell surface and nuclear receptors, acting as agonists, antagonists, or allosteric modulators.

AMPA Receptors: A series of thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are critical for excitatory neurotransmission in the central nervous system. The compounds demonstrated potent inhibition of AMPAR-mediated currents and altered receptor kinetics by enhancing deactivation rates, suggesting potential as neuroprotective agents. mdpi.com

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs represent the first identified class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds act as noncompetitive antagonists and negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. nih.gov

Retinoic Acid Receptors (RARs): Some 2,4-disubstituted thiazole compounds have been reported to function as agonists for the retinoic acid receptor β2 (RARβ2), indicating a role in modulating cellular development and differentiation pathways. rsc.org

Table 2: Receptor Modulation by Thiazole Derivatives

| Compound Class | Target Receptor | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazole-carboxamides | AMPA Receptor | Negative Allosteric Modulator (NAM) | mdpi.com |

| N-(thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) | Selective Antagonist / NAM | nih.gov |

| 2,4-Disubstituted Thiazoles | Retinoic Acid Receptor β2 (RARβ2) | Agonist | rsc.org |

Disruption of Specific Cellular Signaling Pathways

By modulating enzymes and receptors, thiazole derivatives can interfere with key cellular signaling pathways, leading to specific physiological outcomes.

Extracellular Signal-Regulated Kinase (ERK) Pathway: A 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to inhibit the activation of the ERK1/2 signaling pathway in lung carcinoma cells. nih.gov This inhibition led to an arrest of the cell cycle in the G0/G1 phase, mediated by an enhanced expression of the cell cycle inhibitor p27/Kip1, ultimately suppressing cancer cell proliferation. nih.gov

Mitotic Spindle Assembly: Inhibition of the HSET kinesin by thiazole derivatives specifically affects cancer cells with extra centrosomes. nih.gov The treatment induces the formation of multipolar mitotic spindles, leading to aberrant cell division and cell death, providing a targeted mechanism for cancer therapy. nih.gov

Fungal Membrane Integrity: The inhibition of lanosterol C14α-demethylase by thiazole compounds disrupts the synthesis of ergosterol. nih.gov This leads to a loss of fungal cell membrane integrity, leakage of intracellular components, and ultimately cell lysis. nih.gov

Protein-Ligand Interaction Analysis and Cellular Target Engagement

Understanding the molecular interactions between thiazole derivatives and their protein targets is crucial for elucidating their mechanism of action. In silico and experimental methods have provided detailed insights into these interactions.

Molecular Docking Insights:

Lanosterol C14α-demethylase: Docking studies of anti-Candida thiazole derivatives revealed interactions with the access channel to the enzyme's binding site. Key interactions include hydrogen bonding with the Tyr132 amino acid sidechain and a π-cation interaction between the thiazole substituent and the catalytic heme Fe²⁺ ion. nih.gov

α-Glucosidase: In silico analysis of benzoyl-containing thiazine derivatives predicted strong binding interactions with key active site residues, including Asp203, Asp542, Asp327, His600, and Arg526, explaining their potent inhibitory activity. mdpi.com

Casein kinase-2 (CK2): Docking of benzimidazole-1,3,4-thiadiazole derivatives into the CK2 active site showed that potent compounds form favorable hydrogen bonding interactions, for example with SER-51, resulting in low binding energies and effective inhibition. nih.gov

Confirmation of Cellular Target Engagement:

To confirm that a thiazole-based HSET inhibitor directly binds its target in a cellular context, researchers synthesized tagged probes. nih.gov A fluorescently-tagged version of the inhibitor was used to visualize its colocalization with HSET. Furthermore, a probe tagged with trans-cyclooctene (B1233481) (TCO) demonstrated direct compound binding to the HSET protein within cells via a click-chemistry approach, confirming target engagement. nih.gov This methodology provides definitive evidence that the compound reaches and interacts with its intended intracellular target. nih.gov

Future Research Directions and Translational Perspectives for 2 Benzoyl 4 Propan 2 Yl 1,3 Thiazole

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods like the Hantzsch thiazole (B1198619) synthesis are foundational, future efforts should focus on developing more advanced and sustainable synthetic routes for 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole and its analogs. bepls.comtandfonline.com The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce environmental impact and improve efficiency. tandfonline.com

Future synthetic research could explore:

Microwave-Assisted and Ultrasonic Irradiation Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. bepls.comnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids, coupled with recyclable catalysts such as silica-supported tungstosilisic acid or biocatalysts like chitosan, can make the synthesis process more sustainable. bepls.comnih.govbohrium.com

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple steps are combined into a single operation without isolating intermediates can enhance efficiency and reduce waste. bepls.com

Metal-Free Catalysis: Exploring protocols that avoid heavy or toxic metal catalysts, such as those using Brønsted acids or photoredox catalysis, aligns with sustainability goals. acs.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazole Derivatives

| Feature | Conventional Synthesis (e.g., Hantzsch) | Sustainable Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, PEG |

| Catalysts | Often homogenous, non-recyclable catalysts | Heterogeneous, recyclable catalysts (e.g., solid acids, biocatalysts) |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Can be significant due to multi-step processes and solvent use | Minimized through one-pot reactions and recyclable components |

| Workup Procedure | Often involves extensive extraction and purification | Simpler filtration and purification |

Exploration of Novel Biological Targets and Mechanisms of Action

The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. analis.com.mynih.gov Future research should aim to elucidate the specific biological activities of this compound and identify its molecular targets.

Potential areas of investigation include:

Anticancer Activity: Many thiazole derivatives exhibit potent anticancer effects by targeting key cellular pathways. jpionline.orgresearchgate.net Investigating the activity of this compound against targets such as tubulin, various kinases (e.g., PI3K/mTOR, EGFR, BRAFV600E), and proteins involved in metastasis like fascin (B1174746) could yield promising results. nih.govacs.orgnih.govnih.govfrontiersin.org For instance, some 2-aryl-4-benzoyl-imidazole analogs, which share structural similarities, are known to inhibit tubulin polymerization. frontiersin.org

Antimicrobial and Antifungal Activity: Given the rise of antimicrobial resistance, screening this compound against a panel of pathogenic bacteria and fungi is a high priority. researchgate.netnih.gov Thiazole derivatives have been shown to target enzymes like lanosterol-C14α-demethylase in fungi and DNA gyrase in bacteria. nih.govnih.gov

Enzyme Inhibition: The thiazole ring is present in compounds that inhibit a wide range of enzymes. nih.gov Beyond cancer-related kinases, exploring inhibition of enzymes like cyclooxygenases (COX) for anti-inflammatory applications could be a fruitful avenue. nih.gov

Ion Channel Modulation: Certain N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), suggesting that the core structure of this compound could be adapted to modulate ion channels.

Table 2: Potential Biological Targets for Thiazole Derivatives

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Kinases | PI3K/mTOR, EGFR, BRAFV600E, c-Met | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Metastasis-Related Proteins | Fascin | Cancer |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Diseases |

| Fungal Enzymes | Lanosterol (B1674476) C14α-demethylase | Fungal Infections |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation |

| Ion Channels | Zinc-Activated Channel (ZAC) | Neurological Disorders |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govbohrium.com These computational tools can be leveraged to optimize the structure of this compound and predict the properties of its derivatives.

Future applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for thiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel analogs of this compound. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2-benzoyl-4-isopropyl-thiazole scaffold, optimized for high affinity to a specific biological target while maintaining desirable drug-like properties. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly evaluate vast virtual libraries of compounds to identify those with the highest probability of being active, thus prioritizing synthetic efforts. nih.govbohrium.com

Lead Optimization: AI can guide the structural modification of the lead compound to enhance potency and selectivity while minimizing off-target effects and potential toxicity. researchgate.netnih.gov

Design of Next-Generation Thiazole-Based Chemical Biology Probes

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated chemical biology probes to study biological processes. These tools are invaluable for target identification and validation.

Future directions in this area involve:

Fluorescent Probes: The thiazole core is a component of well-known fluorescent dyes like Thiazole Orange. acs.orgresearchgate.net By conjugating fluorophores or designing the molecule to have intrinsic fluorescence upon binding to a target, derivatives of this compound could be engineered to visualize specific biomolecules (e.g., G-quadruplex DNA) or cellular organelles in real-time. acs.orgnih.gov Benzothiazole-based probes have also been successfully used for imaging specific analytes like cysteine and various metal ions in living cells. rsc.orgacs.orgnih.gov

Photoaffinity Labels: Incorporating a photoreactive group into the molecule would allow for photoaffinity labeling, a powerful technique to covalently link the probe to its biological target upon UV irradiation, facilitating target identification.

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) can create an affinity matrix for pull-down assays, enabling the isolation and identification of binding proteins from cell lysates.

Table 3: Types of Thiazole-Based Chemical Biology Probes

| Probe Type | Principle of Action | Potential Application |

| Fluorescent Probes | Emits light upon binding to a target or localizing to a specific cellular compartment. | Real-time imaging of biomolecules (e.g., DNA, proteins, ions) in living cells. |

| Photoaffinity Labels | A photoreactive group forms a covalent bond with the target upon light activation. | Irreversible labeling and identification of direct binding partners. |

| Affinity-Based Probes | The compound is attached to a solid support to "pull down" its binding partners from a complex mixture. | Isolation and identification of target proteins from cell or tissue extracts. |

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-benzoyl-4-(propan-2-yl)-1,3-thiazole, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

A: The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones or via Hantzsch thiazole synthesis. For example, in related thiazole derivatives, refluxing in ethanol with glacial acetic acid as a catalyst is common . Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., acetic acid vs. p-toluenesulfonic acid) can improve yields by enhancing reaction kinetics and reducing side reactions. Monitoring reaction progress via TLC and adjusting stoichiometry of benzoylating agents (e.g., benzoyl chloride) is critical for regioselectivity .

Advanced Structural Characterization

Q. Q: How can researchers resolve discrepancies between computational and experimental data (e.g., NMR shifts, bond angles) for this compound?

A: Discrepancies often arise from conformational flexibility or crystal packing effects. Use X-ray crystallography (via SHELXL ) to determine the solid-state structure, then compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)). For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals and validate assignments . Elemental analysis and HRMS should confirm purity, while IR can identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating the antitumor potential of this compound derivatives?

A: Standard assays include:

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HT-29, Jurkat) with IC₅₀ determination .

- Apoptosis/Necrosis : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

- Immunomodulation : ELISA for cytokines (e.g., TNF-α, IL-10) to assess immune response modulation .

- SAR Studies : Compare analogs with substituent variations at the 4-isopropyl or 2-benzoyl positions to link structure to activity .

Handling Data Contradictions

Q. Q: How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

A: Discrepancies may arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Perform:

- ADME Studies : Microsomal stability assays and plasma protein binding tests .

- Dose-Response Optimization : Adjust dosing regimens in animal models based on in vitro IC₅₀ values.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing efficacy .

Computational Drug Design

Q. Q: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

A:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, tubulin). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., benzoyl group as hydrogen bond acceptor) using tools like Phase .

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Crystallography and Stability

Q. Q: How can crystallographic data inform the stability and formulation of this compound?

A: X-ray structures reveal intermolecular interactions (e.g., π-π stacking of benzoyl groups) that influence stability. For hygroscopic or light-sensitive batches, use DSC/TGA to assess thermal stability and excipient compatibility . Polymorph screening (via solvent evaporation or slurry methods) ensures selection of the most stable crystalline form .

Advanced Mechanistic Studies

Q. Q: What experimental designs elucidate the immunomodulatory mechanisms of thiazole derivatives?

A:

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated immune cells .

- Pathway Inhibition : Use kinase inhibitors (e.g., JAK/STAT blockers) in combination studies to pinpoint signaling pathways.

- Receptor Binding Assays : SPR or ITC to quantify interactions with immune receptors (e.g., TLRs) .

Multi-Step Synthesis Challenges

Q. Q: What strategies mitigate side reactions during multi-step synthesis of this compound?

A:

- Protecting Groups : Temporarily protect reactive sites (e.g., amine or carbonyl groups) during benzoylation .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect undesired byproducts early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.